Tylactone
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Overview
Description
Tylactone is a 16-membererd macrolide that is the aglycone of the antibiotic 5-O-beta-D-mycaminosyltylactone. It has a role as a metabolite. It is a macrolide, an enone and a diol.
Scientific Research Applications
Tylactone Synthase and Stereospecificity
Tylactone synthase (TYLS) is crucial in the formation of tylactone, which is a precursor for the antibiotic tylosin. Castonguay et al. (2008) explored the stereospecificity of TYLS, demonstrating that both TYLS modules are responsible for the creation of specific intermediates. This study reveals important insights into the molecular mechanisms underlying tylactone synthesis and its subsequent conversion to tylosin (Castonguay et al., 2008).
Influence on Tylosin Production
Butler and Cundliffe (2001) found that the addition of exogenous tylactone to Streptomyces fradiae fermentations significantly increased tylosin yields. This finding suggests that tylactone plays a role in the overall efficiency of tylosin production, a vital aspect of antibiotic synthesis (Butler & Cundliffe, 2001).
Heterologous Expression and Hybrid Macrolide Production
Jung et al. (2006) achieved the heterologous expression of tylactone polyketide synthase (Tyl PKS) in Streptomyces venezuelae, leading to the production of tylactone and a desosamine-glycosylated variant. This research underscores the potential of manipulating tylactone biosynthesis pathways for developing new antibiotics (Jung et al., 2006).
Chemoenzymatic Synthesis and Macrolide Diversification
Lowell et al. (2017) utilized polyketide synthases (PKSs) for the chemoenzymatic synthesis of tylactone. This study highlights the capability of PKSs in facilitating the synthesis and diversification of tylactone-based macrolide antibiotics, opening new avenues for antibiotic development (Lowell et al., 2017).
Feedback Control in Polyketide Metabolism
Research by Butler, Flint, and Cundliffe (2001) showed that glycosylation of tylactone influences polyketide metabolism in Streptomyces fradiae. This finding suggests a regulatory mechanism where tylactone production and modification can impact the biosynthesis pathway of tylosin (Butler, Flint, & Cundliffe, 2001).
properties
Product Name |
Tylactone |
---|---|
Molecular Formula |
C23H38O5 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4R,5S,6S,7S,9R,11E,13E,15S,16R)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9+,14-11+/t15-,16+,17+,18+,20-,21-,23-/m1/s1 |
InChI Key |
YJSXTLYNFBFHAT-HJOMEYPASA-N |
Isomeric SMILES |
CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O)C)O)CC)C)/C)C |
Canonical SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
synonyms |
20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide 20-DSDR protylonolide tylactone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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